6-(Azidomethyl)oxane-2,3,4,5-tetrol
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Overview
Description
6-(Azidomethyl)oxane-2,3,4,5-tetrol, also known as 6-azido-6-deoxy-d-galactopyranose, is a chemical compound with the molecular formula C6H11N3O5 and a molecular weight of 205.169 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to a six-membered oxane ring, which also contains multiple hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azidomethyl)oxane-2,3,4,5-tetrol typically involves the azidation of a suitable precursor, such as 6-chloromethyl-oxane-2,3,4,5-tetrol. The reaction is carried out under mild conditions using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the azidation process .
Chemical Reactions Analysis
Types of Reactions
6-(Azidomethyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2) and Palladium Catalyst (Pd/C): Used for reduction reactions.
Major Products Formed
Aminomethyl-oxane-2,3,4,5-tetrol: Formed by the reduction of the azido group.
Triazole Derivatives: Formed by cycloaddition reactions with alkynes.
Scientific Research Applications
6-(Azidomethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a precursor for triazole derivatives.
Biology: Utilized in bioconjugation techniques for labeling biomolecules and studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Azidomethyl)oxane-2,3,4,5-tetrol is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
6-Chloromethyl-oxane-2,3,4,5-tetrol: A precursor used in the synthesis of 6-(Azidomethyl)oxane-2,3,4,5-tetrol.
6-Aminomethyl-oxane-2,3,4,5-tetrol: A reduction product of this compound.
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol: A structurally similar compound with a hydroxyl group instead of an azido group.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a variety of chemical transformations. This makes it a valuable compound in synthetic chemistry and bioconjugation applications .
Properties
IUPAC Name |
6-(azidomethyl)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLRUUHRGSJVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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